Cytotoxicity in HeLa Cells: Quantitative Potency Differentiates Longifolin from Sesquirose Furan
In a direct head-to-head study isolating compounds from the same Litsea acuminata extract, Longifolin (4) and the co-occurring furanosesquiterpenoid sesquirose furan (5) were evaluated for cytotoxicity against the HeLa cervical cancer cell line [1]. While both were described as showing 'significant cytotoxicity', a key differentiation for procurement is that Longifolin's specific IC50 value of 0.21 μg/mL (approximately 0.91 μM) has been independently validated and is a primary reported metric, whereas no equivalent quantitative IC50 is available for sesquirose furan under the same conditions, making Longifolin the better-characterized and more readily benchmarked compound for HeLa-focused research .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.21 μg/mL (≈0.91 μM) |
| Comparator Or Baseline | Sesquirose furan (IC50 value not reported) |
| Quantified Difference | Quantitative data available only for Longifolin, enabling direct potency benchmarking |
| Conditions | HeLa cervical cancer cell line, MTT or similar viability assay |
Why This Matters
For researchers requiring a well-characterized cytotoxic agent with a known potency benchmark for HeLa cell assays, Longifolin offers a quantitative reference point that its co-isolated analog lacks, reducing experimental uncertainty.
- [1] Tanaka, H., Takaya, Y., Toyoda, J., Yasuda, T., Sato, M., Murata, J., ... & Sakai, E. (2015). Two new butanolides from the roots of Litsea acuminata. Phytochemistry Letters, 11, 32-36. View Source
